![molecular formula C22H24N2O4 B7519572 1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-4-phenylbutane-1,4-dione](/img/structure/B7519572.png)
1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-4-phenylbutane-1,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-4-phenylbutane-1,4-dione, commonly known as BDB, is a chemical compound that belongs to the family of piperazine derivatives. BDB has gained significant attention in the scientific community due to its potential therapeutic applications, particularly in the treatment of mental health disorders such as depression and anxiety.
作用機序
The exact mechanism of action of BDB is not fully understood, but it is believed to work by modulating the levels of various neurotransmitters in the brain, including serotonin and dopamine. BDB has been shown to increase the levels of these neurotransmitters, which are known to be involved in mood regulation and the pathophysiology of depression and anxiety.
Biochemical and Physiological Effects
BDB has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. BDB has also been shown to reduce the levels of pro-inflammatory cytokines, which are involved in the inflammatory response. Additionally, BDB has been shown to increase the levels of antioxidants, which are involved in protecting cells from oxidative stress.
実験室実験の利点と制限
One advantage of using BDB in lab experiments is its potential therapeutic applications. BDB has been shown to have antidepressant and anxiolytic effects, making it a promising treatment option for mental health disorders. However, one limitation of using BDB in lab experiments is its complex synthesis process, which requires expertise in organic chemistry. Additionally, the exact mechanism of action of BDB is not fully understood, which may limit its potential applications.
将来の方向性
There are several future directions for BDB research. One potential direction is to further investigate its therapeutic applications, particularly in the treatment of mental health disorders. Another direction is to explore its potential applications in the treatment of inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of BDB and to identify any potential side effects or limitations.
合成法
BDB can be synthesized through a multi-step process involving the reaction of 1,3-benzodioxole with piperazine, followed by the reaction of the resulting compound with 4-phenylbutane-1,4-dione. The final product is obtained through purification and isolation processes. The synthesis of BDB is a complex process that requires careful attention to detail and expertise in organic chemistry.
科学的研究の応用
BDB has been the subject of several scientific studies due to its potential therapeutic applications. One study found that BDB has antidepressant effects in animal models, suggesting that it may be a promising treatment option for depression. Another study found that BDB has anxiolytic effects, meaning that it may be useful in treating anxiety disorders. BDB has also been shown to have anti-inflammatory and antioxidant properties, indicating that it may have potential in the treatment of various inflammatory diseases.
特性
IUPAC Name |
1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-4-phenylbutane-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4/c25-19(18-4-2-1-3-5-18)7-9-22(26)24-12-10-23(11-13-24)15-17-6-8-20-21(14-17)28-16-27-20/h1-6,8,14H,7,9-13,15-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHUXJYUYPFCNTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)CCC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Furan-3-yl-(4-thieno[3,2-d]pyrimidin-4-ylpiperazin-1-yl)methanone](/img/structure/B7519492.png)
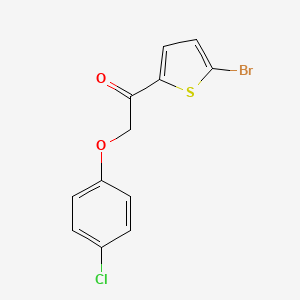

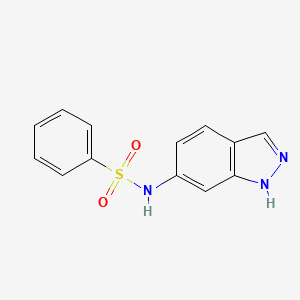
![N-[3,5-bis(trifluoromethyl)phenyl]-4-(2-methoxyethoxy)benzenesulfonamide](/img/structure/B7519520.png)
![N-[(5-bromothiophen-2-yl)methyl]quinoxalin-2-amine](/img/structure/B7519525.png)
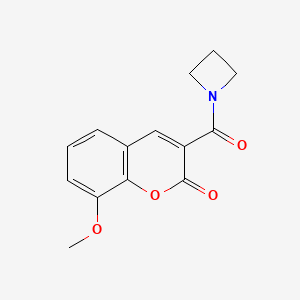
![1-[5-(4-Fluorophenyl)furan-2-carbonyl]piperidine-4-carboxamide](/img/structure/B7519542.png)
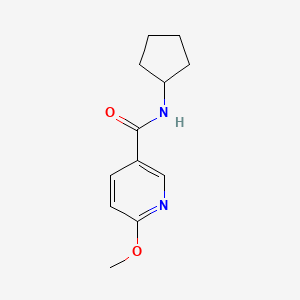
![1-[3-[2-(4-methoxyphenyl)-1H-indol-3-yl]propanoyl]piperidine-4-carboxamide](/img/structure/B7519546.png)
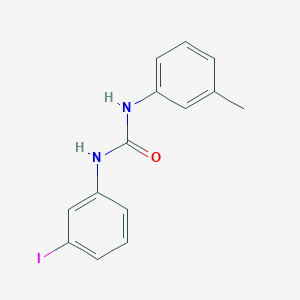
![N-[3-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-4-methylphenyl]acetamide](/img/structure/B7519574.png)
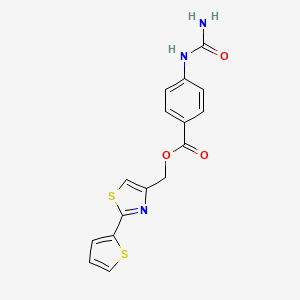
![3-[4-[(1,3-Benzodioxole-5-carbonylamino)sulfamoyl]phenyl]propanoic acid](/img/structure/B7519592.png)